Cas no 169268-90-0 (tert-butyl N-methyl-N-(prop-2-en-1-yl)carbamate)
169268-90-0 structure
Product Name:tert-butyl N-methyl-N-(prop-2-en-1-yl)carbamate
CAS-nummer:169268-90-0
MF:C9H17NO2
MW:171.23678278923
MDL:MFCD24229645
CID:1350407
PubChem ID:10241245
Update Time:2025-07-31
tert-butyl N-methyl-N-(prop-2-en-1-yl)carbamate Chemische en fysische eigenschappen
Naam en identificatie
-
- Carbamic acid, methyl-2-propenyl-, 1,1-dimethylethyl ester
- 3-N-tert-butoxycarbonylamino-N-methyl-1-propene
- 169268-90-0
- tert-butylN-methyl-N-(prop-2-en-1-yl)carbamate
- SCHEMBL2754735
- SCCPQPQIOJNZIE-UHFFFAOYSA-N
- allyl-methyl-carbamic acid tert-butyl ester
- AT23765
- EN300-215403
- tert-butyl allyl(methyl)carbamate
- tert-butyl N-methyl-N-prop-2-enylcarbamate
- tert-butyl N-methyl-N-(prop-2-en-1-yl)carbamate
-
- MDL: MFCD24229645
- Inchi: 1S/C9H17NO2/c1-6-7-10(5)8(11)12-9(2,3)4/h6H,1,7H2,2-5H3
- InChI-sleutel: SCCPQPQIOJNZIE-UHFFFAOYSA-N
- LACHT: O(C(N(C)CC=C)=O)C(C)(C)C
Berekende eigenschappen
- Exacte massa: 171.12601
- Monoisotopische massa: 171.125928785g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 12
- Aantal draaibare bindingen: 4
- Complexiteit: 170
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.8
- Topologisch pooloppervlak: 29.5Ų
Experimentele eigenschappen
- PSA: 29.54
tert-butyl N-methyl-N-(prop-2-en-1-yl)carbamate Beveiligingsinformatie
- Signaalwoord:warning
- Gevaarverklaring: H303+H313+H333
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
tert-butyl N-methyl-N-(prop-2-en-1-yl)carbamate Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| TRC | B814083-25mg |
tert-butyl N-methyl-N-(prop-2-en-1-yl)carbamate |
169268-90-0 | 25mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B814083-50mg |
tert-butyl N-methyl-N-(prop-2-en-1-yl)carbamate |
169268-90-0 | 50mg |
$ 95.00 | 2022-06-06 | ||
| TRC | B814083-250mg |
tert-butyl N-methyl-N-(prop-2-en-1-yl)carbamate |
169268-90-0 | 250mg |
$ 365.00 | 2022-06-06 | ||
| A2B Chem LLC | AW07969-2.5g |
tert-butyl N-methyl-N-(prop-2-en-1-yl)carbamate |
169268-90-0 | 95% | 2.5g |
$948.00 | 2024-04-20 | |
| A2B Chem LLC | AW07969-5g |
tert-butyl N-methyl-N-(prop-2-en-1-yl)carbamate |
169268-90-0 | 95% | 5g |
$1383.00 | 2024-04-20 | |
| A2B Chem LLC | AW07969-10g |
tert-butyl N-methyl-N-(prop-2-en-1-yl)carbamate |
169268-90-0 | 95% | 10g |
$2035.00 | 2024-04-20 | |
| A2B Chem LLC | AW07969-50mg |
tert-butyl N-methyl-N-(prop-2-en-1-yl)carbamate |
169268-90-0 | 95% | 50mg |
$124.00 | 2024-04-20 | |
| A2B Chem LLC | AW07969-100mg |
tert-butyl N-methyl-N-(prop-2-en-1-yl)carbamate |
169268-90-0 | 95% | 100mg |
$166.00 | 2024-04-20 | |
| A2B Chem LLC | AW07969-250mg |
tert-butyl N-methyl-N-(prop-2-en-1-yl)carbamate |
169268-90-0 | 95% | 250mg |
$223.00 | 2024-04-20 | |
| A2B Chem LLC | AW07969-500mg |
tert-butyl N-methyl-N-(prop-2-en-1-yl)carbamate |
169268-90-0 | 95% | 500mg |
$384.00 | 2024-04-20 |
tert-butyl N-methyl-N-(prop-2-en-1-yl)carbamate Gerelateerde literatuur
-
Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
-
3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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